molecular formula C10H10F2O3 B12093839 1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one

1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one

Cat. No.: B12093839
M. Wt: 216.18 g/mol
InChI Key: NZBQAWUPTFOLOC-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of two methoxy groups attached to a phenyl ring and two fluorine atoms attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The methoxy groups and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with cellular receptors to induce specific biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar methoxy groups and a triazole moiety.

    N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: Compounds with similar methoxy groups and dithiolopyrrolone scaffold.

Uniqueness

1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both methoxy groups and difluoroethanone moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C10H10F2O3/c1-14-6-3-4-7(8(5-6)15-2)9(13)10(11)12/h3-5,10H,1-2H3

InChI Key

NZBQAWUPTFOLOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(F)F)OC

Origin of Product

United States

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